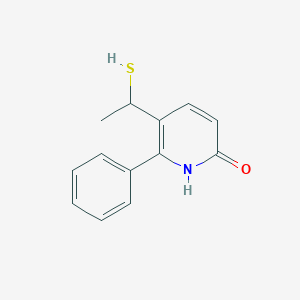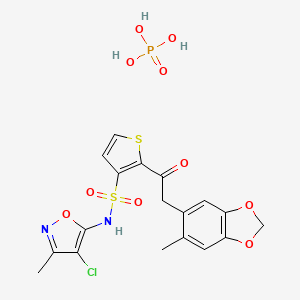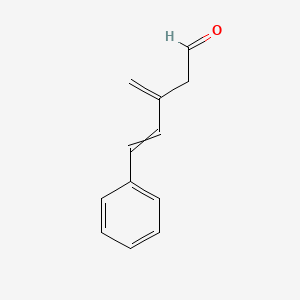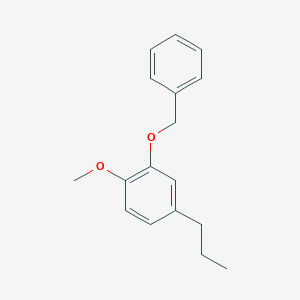![molecular formula C11H12ClN3O3 B14259947 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine CAS No. 402943-31-1](/img/structure/B14259947.png)
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chloro group and a piperidine ring linked through an oxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2(chloro-5-pyridylmethyl)ethylenediamine. The reaction is carried out in anhydrous ethanol under reflux conditions for about 8 hours. After the reaction, the solvent is removed under reduced pressure, and the crude product is purified using silica gel chromatography with a dichloromethane:acetone (4:1, v/v) eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The piperidine ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Reduction: Amino derivatives of the compound.
Oxidation: Oxidized piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but lacks the piperidine ring.
2-Chloro-5-{[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine: Similar nitromethylidene group but different ring structure.
Uniqueness
2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with a chloro substituent and a piperidine ring linked through an oxy bridge.
Propiedades
Número CAS |
402943-31-1 |
|---|---|
Fórmula molecular |
C11H12ClN3O3 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
2-chloro-5-[2-(nitromethylidene)piperidin-3-yl]oxypyridine |
InChI |
InChI=1S/C11H12ClN3O3/c12-11-4-3-8(6-14-11)18-10-2-1-5-13-9(10)7-15(16)17/h3-4,6-7,10,13H,1-2,5H2 |
Clave InChI |
CBWXGTSSCOGRIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=C[N+](=O)[O-])NC1)OC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)



![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)




